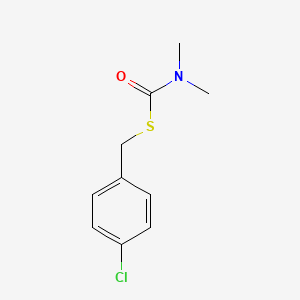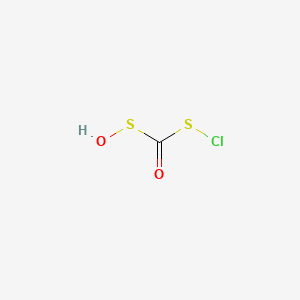
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is a hypothetical organosulfur compound that contains chlorine, sulfur, oxygen, and carbon atoms. The structure suggests it has both chlorosulfanyl and hydroxysulfanyl functional groups attached to a central carbon atom, along with an oxo group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(hydroxysulfanyl)oxomethane would likely involve multiple steps:
Formation of Chlorosulfanyl Group: This could be achieved by reacting a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions.
Introduction of Hydroxysulfanyl Group: This might involve the reaction of a sulfur-containing intermediate with a hydroxylating agent.
Attachment of Oxo Group: The oxo group could be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxysulfanyl group can undergo oxidation to form sulfonic acids.
Reduction: The chlorosulfanyl group can be reduced to form thiols.
Substitution: Both chlorosulfanyl and hydroxysulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Sulfonic Acids: From oxidation of hydroxysulfanyl group.
Thiols: From reduction of chlorosulfanyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying sulfur metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Use in manufacturing processes that require sulfur-containing compounds.
作用機序
The mechanism of action would depend on the specific application:
Chemical Reactions: Involves nucleophilic attack, oxidation, and reduction processes.
Biological Interactions: Could interact with enzymes and proteins through sulfur bonds, affecting their function and activity.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: Contains a sulfonyl chloride group.
Methanesulfonic Acid: Contains a sulfonic acid group.
Thiomethanol: Contains a thiol group.
Uniqueness
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is unique due to the presence of both chlorosulfanyl and hydroxysulfanyl groups on the same molecule, along with an oxo group
特性
CAS番号 |
33448-88-3 |
|---|---|
分子式 |
CHClO2S2 |
分子量 |
144.6 g/mol |
IUPAC名 |
hydroxysulfanylcarbonyl thiohypochlorite |
InChI |
InChI=1S/CHClO2S2/c2-5-1(3)6-4/h4H |
InChIキー |
QUIXOHNABDWJMQ-UHFFFAOYSA-N |
正規SMILES |
C(=O)(SO)SCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


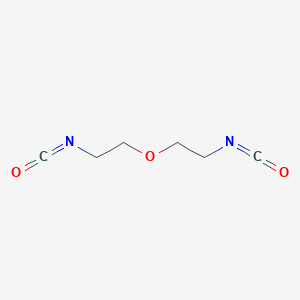

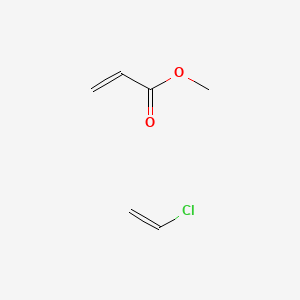
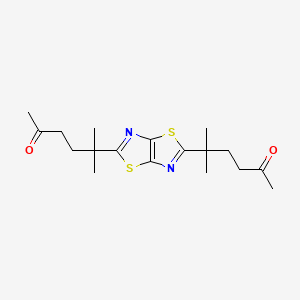
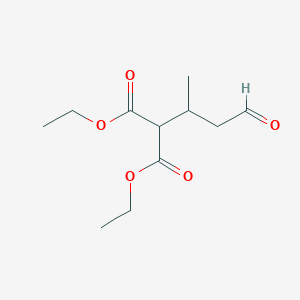
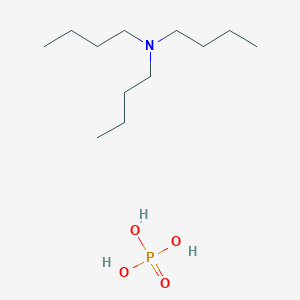
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
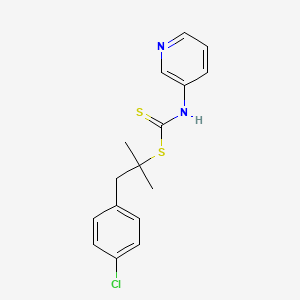
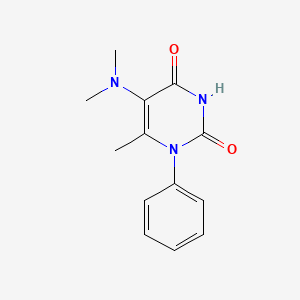
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
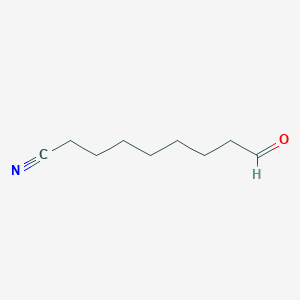
![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
